![molecular formula C22H23N3O3S B7693125 N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7693125.png)
N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, also known as NS8593, is a potent and selective activator of small-conductance calcium-activated potassium channels (SK channels). These channels play a crucial role in regulating neuronal excitability, synaptic transmission, and plasticity, making NS8593 a promising candidate for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide acts as a positive allosteric modulator of SK channels, binding to a site on the channel distinct from the calcium-binding site. This results in an increase in the sensitivity of the channel to calcium, leading to an increase in channel activity and a decrease in neuronal excitability.
Biochemical and physiological effects:
N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to have a range of biochemical and physiological effects, including reducing the frequency and amplitude of spontaneous excitatory postsynaptic potentials (EPSPs), increasing the duration of action potentials, and reducing the frequency and amplitude of epileptiform discharges.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is its high selectivity for SK channels, making it a useful tool for studying the role of these channels in various physiological and pathological processes. However, one limitation is that N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is not highly soluble in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, including:
1. Investigating the potential therapeutic applications of N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction.
2. Developing more potent and selective SK channel activators based on the structure of N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide.
3. Studying the molecular mechanisms underlying the binding of N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide to SK channels and the resulting changes in channel activity.
4. Investigating the effects of N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide on other ion channels and neurotransmitter systems.
5. Developing more water-soluble formulations of N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide for use in experimental settings.
Synthesemethoden
N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of cyclohexanone with 2-phenylethylamine to form N-cyclohexyl-2-phenylethylamine, which is then reacted with benzenesulfonyl chloride to form N-cyclohexyl-2-phenylethylbenzenesulfonamide. Finally, this compound is reacted with chloroacetyl chloride to form N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has been shown to enhance the activity of SK channels, leading to an increase in the duration of action potentials and a decrease in neuronal excitability.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(24-17-20-11-14-23-15-12-20)18-25(16-13-19-7-3-1-4-8-19)29(27,28)21-9-5-2-6-10-21/h1-12,14-15H,13,16-18H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHVLQGBMAWSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.